3-Methoxy-4-methyl-2-nitropyridine

Vue d'ensemble

Description

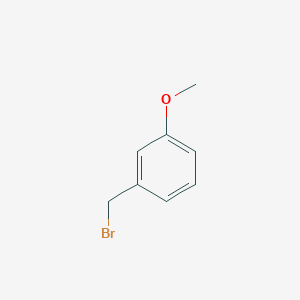

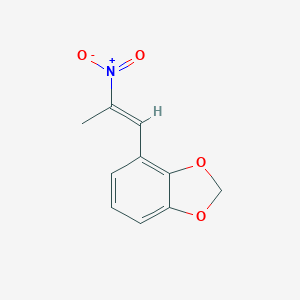

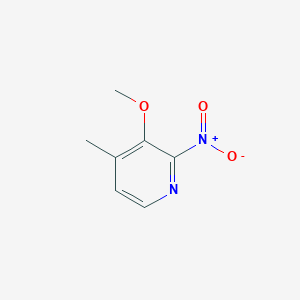

“3-Methoxy-4-methyl-2-nitropyridine” is a chemical compound with the molecular formula C7H8N2O3 . It is a substituted nitropyridine . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .

Molecular Structure Analysis

The molecular structure of “3-Methoxy-4-methyl-2-nitropyridine” can be represented by the InChI string InChI=1S/C6H6N2O3/c1-5-2-3-7-4-6 (5)8 (9)10/h2-4H,1H3 . The Canonical SMILES string is COC1=C (C=CN=C1) [N+] (=O) [O-] .

Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical And Chemical Properties Analysis

The molecular weight of “3-Methoxy-4-methyl-2-nitropyridine” is 168.15 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the sources .

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Researchers have employed 3-Methoxy-4-methyl-2-nitropyridine as a starting material in this context. The mild reaction conditions and functional group tolerance of this coupling reaction make it widely applicable in organic synthesis .

Synthesis of 3-Substituted Azaindoles

Azaindoles are heterocyclic compounds with diverse biological activities. 3-Methoxy-4-methyl-2-nitropyridine serves as a precursor for the synthesis of ethyl 6-azaindole-2-carboxylate and other 3-substituted azaindoles. These derivatives find use in medicinal chemistry and drug discovery .

Diagnostic Assay Manufacturing

3-Methoxy-4-methyl-2-nitropyridine and related compounds contribute to the development of diagnostic assays. Their unique properties can be harnessed for detecting specific analytes or biomarkers in clinical samples. Researchers explore these applications in fields such as hematology and histology .

Organic Synthesis and Medicinal Chemistry

The nitro group in 3-Methoxy-4-methyl-2-nitropyridine allows for versatile functionalization. Chemists utilize it as a building block for synthesizing other compounds. Additionally, modifications of the pyridine ring can lead to novel molecules with potential pharmacological activity .

Boron Reagents in Organic Transformations

Boron-containing compounds play a crucial role in organic synthesis. Although not directly related to 3-Methoxy-4-methyl-2-nitropyridine, understanding its reactivity can inform the design of boron-based reagents for various transformations. Boron reagents are essential in Suzuki–Miyaura couplings, hydroboration, and other reactions.

These applications highlight the versatility and significance of 3-Methoxy-4-methyl-2-nitropyridine in scientific research. If you need further details or additional applications, feel free to ask

Mécanisme D'action

Target of Action

Nitropyridines, a class of compounds to which 3-methoxy-4-methyl-2-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .

Biochemical Pathways

Nitropyridines are often used in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways .

Result of Action

As a nitropyridine derivative, it may participate in various chemical reactions leading to the synthesis of other organic compounds .

Propriétés

IUPAC Name |

3-methoxy-4-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAFAKGSYGVWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565601 | |

| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-methyl-2-nitropyridine | |

CAS RN |

155789-92-7 | |

| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)